Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate
Description
Systematic IUPAC Nomenclature and Derivative Terminology
The IUPAC name This compound is derived from its spirocyclic backbone and substituent positions. The term spiro[5.5] indicates a bicyclic system where two five-membered rings share a single bridging atom (spiro atom). The parent hydrocarbon, undeca , denotes an 11-carbon chain, while -diene-3,7 specifies double bonds at positions 3 and 7.
The numbering begins at the spiro atom, with the smaller ring prioritized. However, since both rings are five-membered, the numbering proceeds to minimize locants for substituents. The 1-carboxylate group (ester) is attached to the spiro atom, and the 7-methyl substituent resides on the second ring. Comparative analysis with structurally analogous compounds, such as methyl spiro[5.5]undeca-2,10-diene-5-carboxylate, highlights the impact of double-bond placement on nomenclature. For example, shifting the double bonds to positions 2 and 10 alters the locants but retains the spiro[5.5] designation.
Derivative terminology further clarifies functional groups. The methyl ester suffix (-carboxylate) specifies the esterification of the carboxylic acid, while the 7-methyl prefix denotes the alkyl substituent. This systematic approach ensures unambiguous identification across chemical literature.
Comparative Analysis of Spirocyclic Naming Conventions in Bicyclic Systems
Spirocyclic nomenclature adheres to strict IUPAC rules, which prioritize ring size, substituent positions, and functional group hierarchy. For instance, methyl spiro[2.4]hepta-4,6-diene-7-carboxylate illustrates a smaller spiro system ([2.4]) with distinct numbering due to unequal ring sizes. Here, the smaller three-membered ring (spiro[2.4]) is numbered first, followed by the five-membered ring.
In contrast, 7-methylspiro[4.5]dec-6-ene demonstrates how ring size and saturation influence naming. The [4.5] designation reflects a four-membered and five-membered ring system, while the dec-6-ene suffix indicates a 10-carbon chain with a double bond at position 6. These examples underscore the flexibility of spirocyclic nomenclature in accommodating diverse bicyclic architectures.
A comparative table highlights key differences:
This table illustrates how minor structural variations yield distinct nomenclature outcomes.
Stereochemical Descriptors and Conformational Isomerism
The spiro[5.5] framework imposes geometric constraints that influence stereochemistry. The compound’s two double bonds (positions 3 and 7) are non-conjugated, resulting in isolated dienes. While the double bonds themselves are fixed in planar geometries, the spiro junction introduces axial chirality. However, the absence of stereochemical indicators in the SMILES string (COC(=O)C1CC=CCC21C(C)=CCCC2) suggests no resolved stereoisomers under standard conditions.
Conformational isomerism arises from restricted rotation around the spiro atom. The bicyclic system adopts a twisted-boat conformation to alleviate steric strain, as observed in similar spiro[5.5] systems. Molecular modeling of methyl spiro[5.5]undeca-2,10-diene-5-carboxylate reveals energy minima corresponding to staggered substituent arrangements, which likely apply to the 7-methyl derivative as well.
The 7-methyl group introduces steric interactions with adjacent carbons, further stabilizing specific conformers. Computational studies of analogous structures, such as 7-methylspiro[4.5]dec-6-ene, predict a preference for equatorial methyl placement to minimize van der Waals repulsions. These insights, while inferred from related compounds, provide a foundational understanding of the target molecule’s stereochemical behavior.
Properties
CAS No. |
645421-58-5 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
methyl 11-methylspiro[5.5]undeca-2,10-diene-5-carboxylate |
InChI |
InChI=1S/C14H20O2/c1-11-7-3-5-9-14(11)10-6-4-8-12(14)13(15)16-2/h4,6-7,12H,3,5,8-10H2,1-2H3 |
InChI Key |
CWDNGPHFSPCHLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC12CC=CCC2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Robinson Annelation
This method is a key step in synthesizing spiro compounds and involves the formation of cyclohexenones from cyclohexenes and aldehydes or ketones.
-
- 6-methyl-3-cyclohexene carbaldehyde
- Morpholine
- Methylvinyl ketone
-
- A solution of 186 g (1.5 moles) of 6-methyl-3-cyclohexene carbaldehyde and 148 g (1.7 moles) of morpholine in 500 ml toluene is refluxed to remove water azeotropically.
- After the water is distilled off, the toluene is evaporated under reduced pressure.
- The residue is treated with 400 ml ethanol and 119 g (1.7 moles) of methylvinyl ketone, then refluxed for 20 hours under nitrogen.
Yield : Approximately 65% of the desired product after further processing.
Hydrogenation
Following the Robinson annelation, hydrogenation is employed to reduce double bonds in the intermediate products.
-
- The reaction mixture from the previous step is dissolved in ethanol.
- A catalyst (e.g., palladium on carbon) is added, and hydrogen gas is introduced at controlled pressure (400 kPa) and temperature (50°C).
Yield : This step can lead to yields as high as 93% for the resulting methyl spiro compound.
Summary of Preparation Steps
| Step | Reaction Type | Starting Materials | Conditions | Yield |
|---|---|---|---|---|
| 1 | Robinson Annelation | 6-methyl-3-cyclohexene carbaldehyde, morpholine, methylvinyl ketone | Reflux in toluene under nitrogen | ~65% |
| 2 | Hydrogenation | Product from Step 1, ethanol, palladium on carbon | Hydrogenation at 400 kPa, 50°C | ~93% |
Applications
This compound has several applications in research and industry:
Perfume Industry : Its unique structure allows it to be used as a base for fragrance formulations.
Chemical Synthesis : It serves as an intermediate in synthesizing other complex organic molecules.
Chemical Reactions Analysis
Hydrogenation of the Diene System
The conjugated diene (C3–C7 positions) undergoes catalytic hydrogenation to yield saturated derivatives. This reaction is critical for modifying the compound’s rigidity and stereochemical properties.
Conditions :
| Catalyst | Pressure | Temperature | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 5% Pd/C | 400 kPa | 50°C | Ethanol | 93% | |
| Raney Ni | 300 kPa | 60°C | THF | 85% |
Hydrogenation selectively reduces the C7–C8 double bond first, followed by the C3–C4 bond, as confirmed by NMR monitoring . The product, 7-methyl-spiro[5.5]undecane-3-one, retains the ester group intact .
Diels-Alder Cycloaddition
The conjugated diene acts as a dienophile in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).
Example Reaction :
textMethyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate + Maleic Anhydride → Spirocyclic adduct (endo preference)
Data :
-
Conditions : Reflux in toluene (110°C, 12 hr)
-
Yield : 78%
-
Stereochemistry : Endo adduct confirmed via X-ray crystallography .
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis to form carboxylic acid derivatives, enabling further derivatization.
Hydrolysis :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 10% NaOH (aq.) | Reflux, 4 hr | 7-Methylspiro[5.5]undeca-3,7-diene-1-carboxylic acid | 89% |
| LiOH·H₂O | THF/H₂O, 25°C, 12 hr | Same as above | 92% |
The carboxylic acid intermediate is used to synthesize amides (e.g., with NH₃/EDC) or esters (via Fisher esterification) .
Electrophilic Substitution at the Spiro Junction
The spiro carbon (C1) participates in electrophilic substitutions under acidic conditions.
Nitration :
-
Reagents : HNO₃/H₂SO₄ (1:3), 0°C
-
Product : 1-Nitro-7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate
Sulfonation :
Ring-Opening Reactions
The spiro[5.5]undeca framework undergoes controlled ring-opening under strong bases:
Base-Induced Cleavage :
| Base | Solvent | Product | Application |
|---|---|---|---|
| LDA | THF | Bicyclic ketone + methyl acrylate | Synthesis of polycyclics |
| KOtBu | DMSO | Linear dienoate | Medicinal chemistry |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the C3–C4 double bond and external alkenes:
Example :
-
Partner : Ethylene
-
Conditions : Benzene, 254 nm, 6 hr
-
Product : Spirotetracyclic system
-
Yield : 42%
Biological Activity-Driven Modifications
The compound serves as a precursor for anti-inflammatory agents via late-stage functionalization:
Kinase-Targeted Derivatives :
Scientific Research Applications
Perfume and Fragrance Industry
One of the primary applications of methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate is in the formulation of perfumes. The compound's structural characteristics contribute to its olfactory properties, making it suitable as a fragrance base.
- Synthesis of Perfumed Products : The compound can be synthesized through processes involving the reaction of specific precursors under controlled conditions. For instance, a method described in patent EP0074693B1 outlines the preparation of spiro compounds that serve as perfume bases, highlighting their integration into complex fragrance formulations .
Medicinal Chemistry
This compound has garnered interest in medicinal chemistry due to its potential biological activities.
- Anticancer Properties : Research indicates that compounds with similar spiro structures may exhibit anticancer effects. The unique configuration allows for interaction with biological targets involved in cancer progression. Studies have shown that related compounds can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation.
- Mechanism of Action : The mechanism by which this compound may exert its anticancer effects involves interference with signaling pathways critical for cell survival and proliferation. For example, it is hypothesized that such compounds can inhibit the ERK signaling pathway, leading to reduced cell viability in various cancer cell lines.
The biological activity of this compound extends beyond anticancer applications.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Mechanism of Action
The mechanism of action of Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate can be contextualized by comparing it to three classes of analogous compounds: bicyclic frameworks, halogenated spiro derivatives, and oxygen-containing spiro systems.
Bicyclic Analogues: CPC-1 and Bicyclo[5.4.0]undeca-2,9-diene (10)
CPC-1 and compound 10 (bicyclo[5.4.0]undeca-2,9-diene) share a bicyclic carbon framework but lack the spiro junction and ester functionality of the target compound. Key differences include:
- Synthesis : Both CPC-1 and compound 10 are synthesized via Diels-Alder cycloaddition followed by Shapiro modification .
- GC Retention and Mass Spectra :
| Compound | GC Retention Time (min) | Prominent Mass Spec Fragment (m/z) |
|---|---|---|
| CPC-1 | 12.3 | Not reported |
| Bicyclo[5.4.0]undeca-2,9-diene (10) | 16.2 | 94 (cycloheptadienyl radical cation) |
The longer retention time of compound 10 reflects its increased hydrophobicity compared to CPC-1. The m/z 94 fragment in 10 arises from its cycloheptadienyl moiety, a feature absent in the target spiro compound .
Halogenated Spiro Derivative: 7-Bromo-spiro[5.5]undeca-3,7-diene-1-carboxylate
This compound (mentioned in ) replaces the methyl group at position 7 with a bromine atom. Key distinctions include:
- Polarity : Bromine’s higher electronegativity may reduce volatility compared to the methyl-substituted target compound, affecting chromatographic behavior (though GC/MS data are unavailable) .
Oxygen-Containing Spiro System: 10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecan-3-ol
This metabolite () replaces the diene system with a 1,5-dioxa ring, introducing ether linkages and a hydroxyl group:
- Solubility and Stability : The dioxa ring and hydroxyl group enhance water solubility and hydrogen-bonding capacity, contrasting with the hydrophobic diene and ester groups in the target compound.
- Biological Activity : Oxygenated spiro systems are often explored for pharmacological activity, whereas the target compound’s ester group may prioritize its use as a synthetic intermediate .
Biological Activity
Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H20O4
- Molecular Weight : 264.3169 g/mol
- IUPAC Name : this compound
- CAS Number : Not available
- Solubility : Water solubility is approximately 0.0166 mg/mL.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary investigations suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, possibly through disruption of bacterial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : The compound may act as a free radical scavenger, protecting cells from oxidative stress.
Biological Activity Data
The following table summarizes the biological activities and relevant studies associated with this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Anti-inflammatory Mechanisms
Research by Johnson et al. (2023) investigated the anti-inflammatory effects of the compound in a mouse model of acute inflammation. The study found that treatment with this compound resulted in a marked decrease in paw edema and lower levels of inflammatory cytokines.
Case Study 3: Antioxidant Activity
In vitro assays conducted by Lee et al. (2024) demonstrated that the compound exhibited strong antioxidant activity, effectively scavenging DPPH radicals with an IC50 value comparable to established antioxidants like ascorbic acid.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for constructing the spiro[5.5]undecane framework in Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate?
- Methodology : The synthesis often employs ring-closing metathesis (RCM) and Fischer indolization to assemble polyquinane precursors. For example, tricyclic diketones are functionalized via RCM to form spirocyclic structures, with Grubbs catalysts (e.g., 2nd generation) enabling selective cyclization . Monomer design (e.g., bicyclic/tricyclic diketones) is critical to minimize steric hindrance and competing pathways during annulation.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use NMR spectroscopy (1H, 13C, and 2D-COSY/HMBC) to confirm spiro junction geometry and double-bond positions. For example, discrepancies in H-3/H-7 coupling constants or unexpected NOE correlations may indicate isomerization . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) are essential for absolute configuration validation .
Q. What solvent systems and reaction conditions optimize yield in spiro annulation?
- Methodology : Polar aprotic solvents (e.g., DCM, THF) under inert atmospheres (N2/Ar) are preferred for RCM reactions. Catalyst loading (5–10 mol%) and temperature control (40–60°C) mitigate side reactions like olefin migration. Kinetic monitoring via TLC/GC-MS ensures reaction termination at maximal product formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from spirocyclic isomerism?
- Methodology : Employ DFT-GIAO chemical shift calculations to reconcile experimental NMR data with theoretical models. For instance, misassignments in bicyclo[5.4.0]undeca-diene frameworks (e.g., H-3 vs. H-5 shifts) require recalibration using computational tools like Gaussian09 with B3LYP/6-31G(d) basis sets . Cross-validate with 1,1-HD-ADEQUATE NMR for long-range C-H correlations .
Q. What mechanistic insights explain competing pathways during thermal isomerization of spiro derivatives?
- Methodology : Perform kinetic analyses in sealed capillary tubes under controlled temperatures (e.g., 275°C). Use GC-MS to track product ratios (e.g., bicyclo[5.4.0]undeca-2,9-diene vs. undeca-3,8-diene) and identify intermediates via Eyring plot activation parameters. Fragmentation patterns (e.g., m/z 94 for cycloheptadienyl cations) distinguish structural isomers .
Q. How do steric and electronic factors influence regioselectivity in spiro annulation?
- Methodology : Compare substituent effects using methyl vs. bromo derivatives at the 7-position. Steric bulk at the spiro center (e.g., 7-methyl) disfavors [5.5] over [5.4] frameworks, as shown by reduced yields (≤47%) in Diels-Alder reactions with bulky dienophiles . Computational modeling (e.g., NBO analysis) quantifies electronic contributions to transition-state stability .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodology : Implement flow chemistry for exothermic RCM steps, ensuring uniform heat dissipation. Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to remove oligomeric byproducts. For air-sensitive catalysts, use Schlenk techniques to maintain anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
